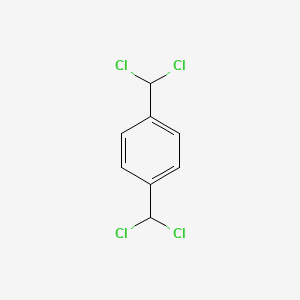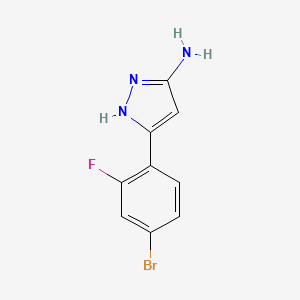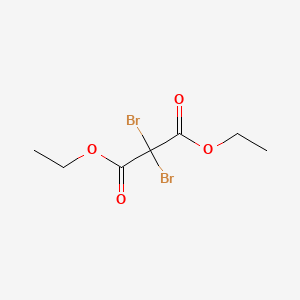
Diethyldibromomalonat
Übersicht
Beschreibung
Diethyl dibromomalonate is an organic compound with the molecular formula C₇H₁₀Br₂O₄. It is a diethyl ester of dibromomalonic acid and is known for its reactivity due to the presence of two bromine atoms. This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes.
Wissenschaftliche Forschungsanwendungen
Diethyl dibromomalonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Wirkmechanismus
Target of Action
Diethyl dibromomalonate is a chemical compound used as an intermediate in various chemical reactions It’s known that the compound’s α-h has a strong acidity, which allows it to easily form a carbanion under alkaline conditions .
Mode of Action
Diethyl dibromomalonate interacts with its targets through its bromine atoms. These atoms are good leaving groups, which means they can easily be displaced in a reaction . This property makes diethyl dibromomalonate a useful reagent in substitution reactions.
Biochemical Pathways
It’s known that the compound can react with sodium methoxide in cyclohexene to afford dibromonorcarane . It can also react with allyl (pyridine)cobaloximes to afford the corresponding allyl-substituted esters .
Result of Action
The molecular and cellular effects of diethyl dibromomalonate’s action depend on the specific reaction in which it’s used. For example, in the reaction with sodium methoxide, the result is the formation of dibromonorcarane .
Action Environment
The action, efficacy, and stability of diethyl dibromomalonate can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH of the environment, as its α-H has a strong acidity . Additionally, the compound should be stored under inert gas (nitrogen or argon) at 2-8°C to maintain its stability .
Biochemische Analyse
Biochemical Properties
Diethyl dibromomalonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it reacts with sodium methoxide in cyclohexene to produce dibromonorcarane . Additionally, diethyl dibromomalonate interacts with allyl (pyridine)cobaloximes to form allyl-substituted esters . These interactions highlight the compound’s versatility in biochemical processes.
Molecular Mechanism
The molecular mechanism of diethyl dibromomalonate involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, diethyl dibromomalonate reacts with sodium methoxide to form dibromonorcarane, indicating its potential role in enzyme inhibition . These interactions at the molecular level are crucial for understanding the compound’s overall biochemical impact.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diethyl dibromomalonate can change over time The compound’s stability and degradation are important factors to considerStudies have shown that it can maintain its reactivity over extended periods, making it a valuable tool in biochemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl dibromomalonate can be synthesized through the bromination of diethyl malonate. The process involves the addition of bromine to diethyl malonate in the presence of a solvent such as carbon tetrachloride. The reaction is typically carried out under reflux conditions to ensure complete bromination. The product is then purified through distillation under reduced pressure .
Industrial Production Methods
In an industrial setting, the production of diethyl dibromomalonate follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality diethyl dibromomalonate.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl dibromomalonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as alkoxides or amines.
Reduction Reactions: The compound can be reduced to form diethyl malonate or other derivatives.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes to form more complex molecules.
Common Reagents and Conditions
Sodium Methoxide: Used in substitution reactions to replace bromine atoms with methoxy groups.
Hydrogen Bromide: Generated during the bromination process and needs to be managed carefully.
Carbon Tetrachloride: Commonly used as a solvent in the bromination reaction.
Major Products Formed
Dibromonorcarane: Formed through the reaction with sodium methoxide in cyclohexene.
Allyl-Substituted Esters: Produced by reacting with allyl (pyridine)cobaloximes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl Bromomalonate: Similar in structure but contains only one bromine atom.
Dimethyl Bromomalonate: A methyl ester variant with similar reactivity.
Diethyl Chloromalonate: Contains chlorine atoms instead of bromine, leading to different reactivity patterns.
Uniqueness
Diethyl dibromomalonate is unique due to the presence of two bromine atoms, which enhances its reactivity and makes it suitable for a wider range of chemical transformations compared to its mono-brominated or chlorinated counterparts.
Eigenschaften
IUPAC Name |
diethyl 2,2-dibromopropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Br2O4/c1-3-12-5(10)7(8,9)6(11)13-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZYFZRUPFUEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060890 | |
| Record name | Propanedioic acid, dibromo-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
631-22-1 | |
| Record name | 1,3-Diethyl 2,2-dibromopropanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=631-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl dibromomalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl dibromomalonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6759 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedioic acid, 2,2-dibromo-, 1,3-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanedioic acid, dibromo-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl dibromomalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.139 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diethyl dibromomalonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32T45AS5LZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


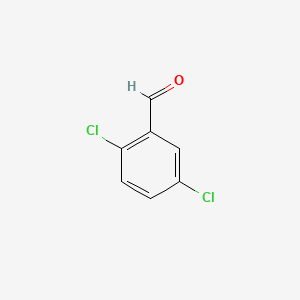
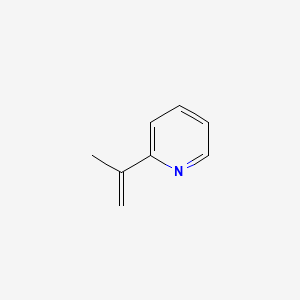
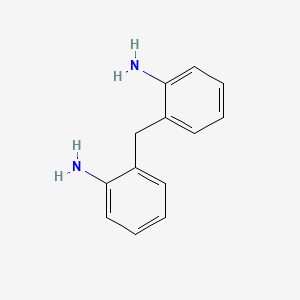

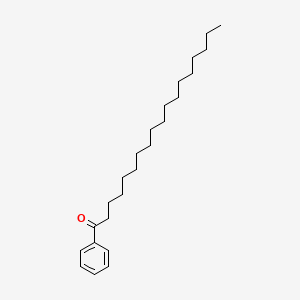
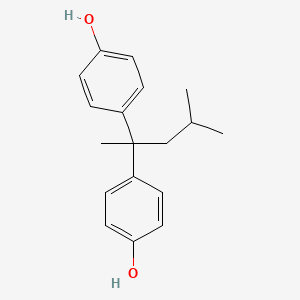
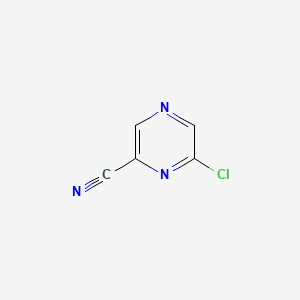
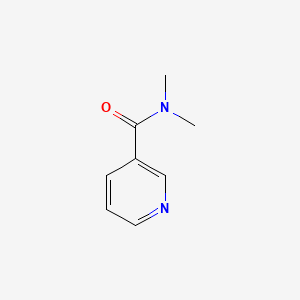
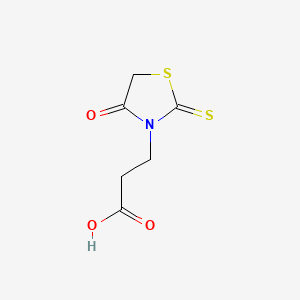
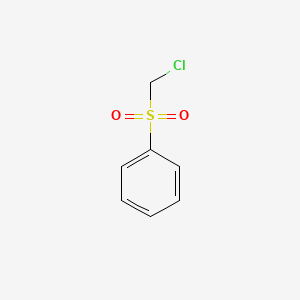
![2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole](/img/structure/B1346829.png)
